
Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 644970-40-1 . It has a molecular weight of 239.24 . The IUPAC name for this compound is tert-butyl 3-(trifluoromethyl)-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate is 1S/C10H16F3NO2/c1-9(2,3)16-8(15)14-5-4-7(6-14)10(11,12)13/h7H,4-6H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate is a solid or liquid at room temperature . It should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Applications in Asymmetric Synthesis
Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate is utilized in asymmetric synthesis methods. Chung et al. (2005) detailed an efficient synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This methodology achieves high yields and enantiomeric excess, indicating its utility in producing chiral pyrrolidine derivatives, a crucial aspect in the development of enantioselective synthetic routes (Chung et al., 2005).
In Organic Chemistry and Material Science
Moskalenko and Boev (2014) conducted a study on the chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a compound structurally related to tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate. Their work showed the compound's reactivity with maleic anhydride, leading to the formation of structurally complex and potentially biologically active derivatives. This highlights the role of such compounds in the synthesis of new materials or biologically active molecules (Moskalenko & Boev, 2014).
Role in Crystallography and Structural Analysis
Naveen et al. (2007) synthesized Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and characterized its crystal structure. The crystallographic analysis of such compounds provides valuable insights into their molecular geometry, intermolecular interactions, and potential applications in material science and molecular engineering (Naveen et al., 2007).
Contributions to Medicinal Chemistry
While directly related to Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate, studies on structurally similar compounds show the broad applicability of this class of molecules in medicinal chemistry. For instance, Wang et al. (2001) described the synthesis of compounds based on the pyrrolidine core for the inhibition of influenza neuraminidase, showcasing the potential medicinal applications of pyrrolidine derivatives (Wang et al., 2001).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)14-5-4-7(6-14)10(11,12)13/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMLHCFFVWGOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178109 | |
| Record name | 1,1-Dimethylethyl 3-(trifluoromethyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate | |
CAS RN |
644970-40-1 | |
| Record name | 1,1-Dimethylethyl 3-(trifluoromethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644970-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(trifluoromethyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


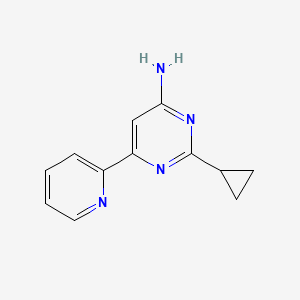
![2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1463121.png)
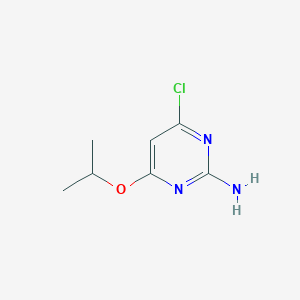


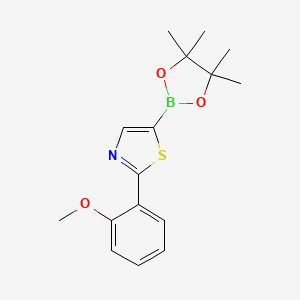
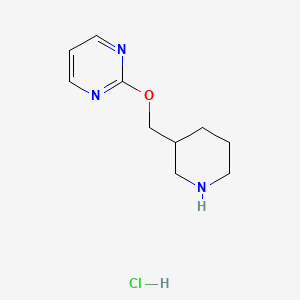
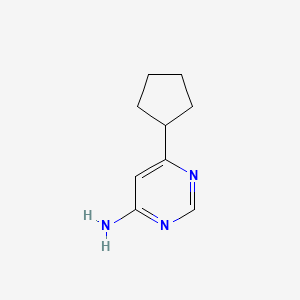
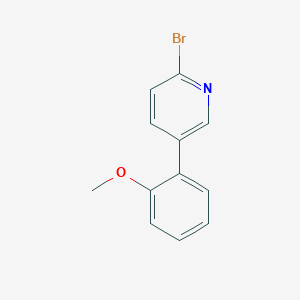
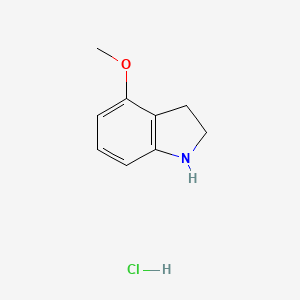
![N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1463136.png)
![[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B1463137.png)
![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate](/img/structure/B1463139.png)
